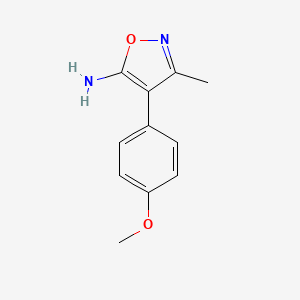

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide

Descripción general

Descripción

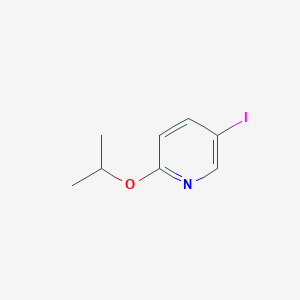

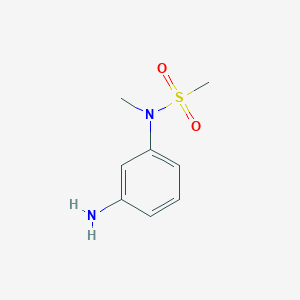

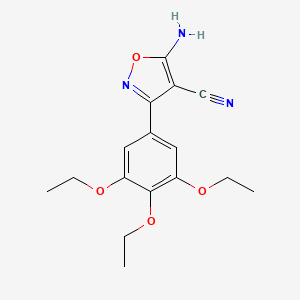

“N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide” is a chemical compound with the molecular formula C13H18N4O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide” involves the reaction of 3-Isocyanato-4H-pyrido [1,2-a]pyrimidin-4-one with N-cyclopropyl-2-(piperazine-1-yl)pyridine-3-carboxamide in toluene. The reaction is carried out under reflux conditions. The crude compound is then purified by column chromatography using methanol (3%) in ethyl acetate as eluent .Molecular Structure Analysis

The InChI code for “N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide” is 1S/C13H18N4O/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17/h1-2,5,10,14H,3-4,6-9H2,(H,16,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide” is a solid substance at room temperature . It has a molecular weight of 246.31 .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide has shown promising antibacterial properties. Researchers have investigated its effects against bacterial strains, including Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus). Mechanistic studies suggest that it may inhibit specific bacterial enzymes, such as MurB, which is involved in cell wall biosynthesis .

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity. Studies have explored its impact on Candida albicans, a common fungal pathogen. The underlying mechanisms of its antifungal action warrant further investigation .

Cell Cycle Regulation

Researchers have examined the effects of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide on cell cycle progression. In particular, it has been studied in lung cancer cells (A549). Quantitative analyses revealed its ability to modulate cell cycle phases, which could have implications for cancer therapy .

Cell Migration and Invasion Inhibition

Compound 8d, a derivative of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide, has been investigated for its impact on cell migration and invasion. In experiments using A549 cells, it effectively inhibited both processes, suggesting potential applications in cancer metastasis prevention .

Antimicrobial Mechanisms

Studies have explored the antimicrobial mechanisms of N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide against Staphylococcus epidermidis (S. epidermidis), S. aureus, and methicillin-resistant S. aureus (MRSA). Understanding these mechanisms can guide the development of novel antimicrobial agents .

Protein–Ligand Interactions

Molecular docking studies have investigated the interactions between this compound and various protein targets. Notably, it has been evaluated against bacterial enzymes and fungal proteins. These insights contribute to our understanding of its binding modes and potential therapeutic applications .

Safety and Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-cyclopropyl-2-piperazin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17/h1-2,5,10,14H,3-4,6-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAOIWOIKFUBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)